

# Confirming the Structure of 4-Ethylbiphenyl: A Spectroscopic Comparison Guide

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## Compound of Interest

Compound Name: 1-Bromo-4-ethylbenzene

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This guide provides a comprehensive analysis of 4-ethylbiphenyl using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Through a detailed examination of the spectral data and comparison with related structures, this document serves as a practical reference for the structural confirmation of 4-ethylbiphenyl and similar compounds.

## Spectroscopic Data Summary

The structural elucidation of 4-ethylbiphenyl is achieved by interpreting the unique signals generated by each spectroscopic method. The following tables summarize the key quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry.

### $^1\text{H}$ NMR Spectroscopy Data

$^1\text{H}$  NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.

Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-2', H-6'	~7.58	d	7.5	2H
H-2, H-6	~7.51	d	8.1	2H
H-3', H-4', H-5'	~7.40	m	-	3H
H-3, H-5	~7.26	d	8.1	2H
-CH <sub>2</sub> -	~2.68	q	7.6	2H
-CH <sub>3</sub>	~1.26	t	7.6	3H

Note: Spectra are typically recorded in CDCl<sub>3</sub> at 400 or 500 MHz. Chemical shifts are referenced to TMS (0 ppm). Data sourced from ChemicalBook and UC Merced eScholarship. [\[1\]](#)[\[2\]](#)

## <sup>13</sup>C NMR Spectroscopy Data

<sup>13</sup>C NMR spectroscopy probes the carbon framework of the molecule.

Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
C-4'	~141.2
C-1	~139.8
C-1'	~138.3
C-2, C-6	~128.9
C-3', C-5'	~128.7
C-2', C-6'	~127.2
C-3, C-5	~127.0
C-4	~126.9
-CH <sub>2</sub> -	~28.5
-CH <sub>3</sub>	~15.6

Note: Spectra are typically recorded in CDCl<sub>3</sub> or THF-d<sub>8</sub>. Data sourced from publicly available spectral databases.

## IR Spectroscopy Data

Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Intensity
3100-3000	Aromatic C-H Stretch	Medium
2975-2850	Aliphatic C-H Stretch	Strong
~1600, ~1500	Aromatic C=C Stretch	Medium
~1465	-CH <sub>2</sub> - Bend	Medium
~1375	-CH <sub>3</sub> Bend	Medium
900-690	Aromatic C-H Out-of-Plane Bend	Strong

Note: The exact position of the out-of-plane bending bands is characteristic of the substitution pattern. Data sourced from SpectraBase and general IR correlation tables.[\[3\]](#)[\[4\]](#)

## Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/z	Relative Intensity (%)	Proposed Fragment
182	~60	$[M]^+$ (Molecular Ion)
167	100	$[M-CH_3]^+$
165	~20	$[M-CH_3-H_2]^+$
152	~11	$[M-C_2H_6]^+$

Note: Electron Ionization (EI) at 70 eV is typically used. Data sourced from NIST WebBook and PubChem.[\[5\]](#)[\[6\]](#)[\[7\]](#)

## Comparison with Alternative Structures

To definitively confirm the structure of 4-ethylbiphenyl, its spectroscopic data is compared with that of its core components, biphenyl and ethylbenzene.

Spectroscopic Feature	Biphenyl	Ethylbenzene	4-Ethylbiphenyl
$^1\text{H}$ NMR	Aromatic protons (multiplets, ~7.2-7.6 ppm)	Aromatic protons (multiplets, ~7.1-7.3 ppm), Ethyl group (-CH <sub>2</sub> - quartet ~2.6 ppm, -CH <sub>3</sub> triplet ~1.2 ppm)	Combination of biphenyl and ethylbenzene signals with distinct splitting patterns for the substituted ring.
$^{13}\text{C}$ NMR	Six aromatic carbon signals	Six aromatic and two aliphatic carbon signals	Ten aromatic and two aliphatic carbon signals, reflecting the lower symmetry.
IR Spectroscopy	Aromatic C-H and C=C stretches	Aromatic and aliphatic C-H stretches, aromatic C=C stretches	Shows characteristic absorptions for both the biphenyl core and the ethyl substituent.
Mass Spec. (m/z)	M <sup>+</sup> = 154	M <sup>+</sup> = 106, Base peak at 91 ([M-CH <sub>3</sub> ] <sup>+</sup> )	M <sup>+</sup> = 182, Base peak at 167 ([M-CH <sub>3</sub> ] <sup>+</sup> )

This comparison clearly demonstrates that the spectroscopic data for 4-ethylbiphenyl is a composite of the features expected from a biphenyl core substituted with an ethyl group, confirming the proposed structure.

## Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for aromatic compounds like 4-ethylbiphenyl.

### NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

- **$^1\text{H}$  NMR Acquisition:** Acquire the spectrum on a 400 or 500 MHz NMR spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Process the data with a line broadening of 0.3 Hz.
- **$^{13}\text{C}$  NMR Acquisition:** Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus, a larger number of scans is required. A proton-decoupled sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

## IR Spectroscopy

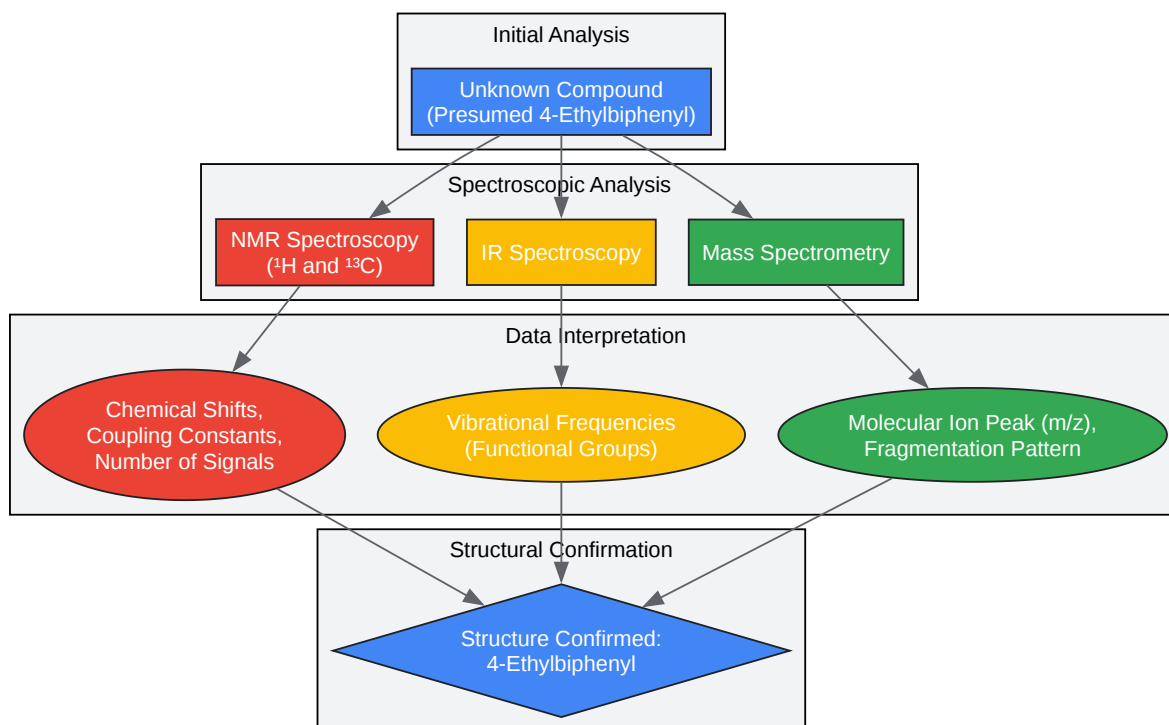
- **Sample Preparation:** For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- **Data Acquisition:** Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer. Typically, 16-32 scans are co-added at a resolution of 4  $\text{cm}^{-1}$  over the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the empty sample compartment (or the pure solvent) should be recorded and subtracted from the sample spectrum.

## Mass Spectrometry

- **Sample Introduction:** Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds. The GC separates the components of a mixture before they enter the mass spectrometer.
- **Ionization:** In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV in Electron Ionization mode), leading to the formation of a molecular ion and various fragment ions.
- **Mass Analysis and Detection:** The ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion, generating the mass spectrum.

## Visualizing the Confirmation Process

The logical workflow for confirming the structure of 4-ethylbiphenyl using spectroscopy is outlined below.



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Caption: Workflow for Spectroscopic Structure Confirmation.

The structure of 4-ethylbiphenyl with key proton and carbon environments for spectroscopic analysis is depicted below.

Caption: Structure of 4-Ethylbiphenyl with Key Groups.

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